molecular formula C13H16O3 B14608554 Ethanone, 1-[4-[3-(acetyloxy)propyl]phenyl]- CAS No. 58810-86-9

Ethanone, 1-[4-[3-(acetyloxy)propyl]phenyl]-

Cat. No.: B14608554
CAS No.: 58810-86-9
M. Wt: 220.26 g/mol
InChI Key: HRXFNCKGRYHBJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethanone, 1-[4-[3-(acetyloxy)propyl]phenyl]- is a high-purity chemical intermediate of interest in material science and organic synthesis. Compounds within the ethanone family are recognized for their utility as building blocks for more complex molecular structures. The specific acetyloxy and phenyl groups in its structure suggest potential for use in the development of advanced polymers and functional materials, where it could contribute to specific optical or electronic properties . In research applications, this compound may serve as a key precursor in synthetic pathways. Its molecular framework is suitable for further chemical modifications, making it a valuable reagent for constructing specialized chemical libraries or for use in pharmaceutical intermediate synthesis. As with many specialized organic intermediates, its reactivity allows researchers to tailor material characteristics for specific industrial or technological applications . This product is strictly for research purposes and is labeled "For Research Use Only." It is not intended for diagnostic, therapeutic, or any personal uses. All handling and experimentation should be conducted by qualified professionals in appropriately equipped laboratories.

Properties

CAS No.

58810-86-9

Molecular Formula

C13H16O3

Molecular Weight

220.26 g/mol

IUPAC Name

3-(4-acetylphenyl)propyl acetate

InChI

InChI=1S/C13H16O3/c1-10(14)13-7-5-12(6-8-13)4-3-9-16-11(2)15/h5-8H,3-4,9H2,1-2H3

InChI Key

HRXFNCKGRYHBJN-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=C(C=C1)CCCOC(=O)C

Origin of Product

United States

Preparation Methods

Synthesis of 4-(3-Chloropropyl)acetophenone

Reaction Scheme :

  • Friedel-Crafts Alkylation :
    Benzene + 3-chloropropyl chloride → (3-Chloropropyl)benzene (AlCl₃, 80–100°C, 2–4 h).
  • Friedel-Crafts Acylation :
    (3-Chloropropyl)benzene + Acetyl chloride → 4-(3-Chloropropyl)acetophenone (AlCl₃, 1,2,4-trichlorobenzene, 100°C, 1.5 h, 79–85% yield).

Key Data :

  • Catalyst : AlCl₃ (3 equiv.)
  • Solvent : 1,2,4-Trichlorobenzene reduces side reactions.
  • Yield : 85% (GC purity >95%).

Acetoxylation of the Chloropropyl Chain

Reaction Conditions :
4-(3-Chloropropyl)acetophenone + Potassium acetate → 4-(3-Acetyloxypropyl)acetophenone

  • Solvent : DMF or DMSO (100–120°C, 6–8 h).
  • Yield : 89–92%.

Mechanistic Insight :
SN2 displacement of chloride by acetate under polar aprotic conditions.

Hydroboration-Oxidation and Acetylation

Synthesis of 4-Allylacetophenone

Reaction :
Allylbenzene + Acetyl chloride → 4-Allylacetophenone (AlCl₃, CH₂Cl₂, 0–5°C, 2 h, 78% yield).

Hydroboration-Oxidation to 3-Hydroxypropyl Derivative

Conditions :
4-Allylacetophenone + BH₃·THF → Anti-Markovnikov alcohol (0°C, 1 h) → 4-(3-Hydroxypropyl)acetophenone (H₂O₂/NaOH, 65–70% yield).

Acetylation of Hydroxyl Group

Reaction :
4-(3-Hydroxypropyl)acetophenone + Acetic anhydride → Target compound (Pyridine, RT, 12 h, 94% yield).

Advantages :

  • Regioselective alcohol formation (anti-Markovnikov).
  • Mild acetylation conditions minimize ketone side reactions.

Direct Friedel-Crafts Acylation of Pre-Functionalized Substrates

Use of 3-Acetoxypropionyl Chloride

Reaction :
Benzene + 3-Acetoxypropionyl chloride → 4-(3-Acetyloxypropyl)acetophenone (AlCl₃, 1,2-DCE, 40°C, 3 h).

Challenges :

  • Limited commercial availability of 3-acetoxypropionyl chloride.
  • Yield : 68% (requires in situ acyl chloride preparation).

Oxidative Methods Involving Selenium Dioxide

Allylic Oxidation of 4-Propenylacetophenone

Reaction :
4-Propenylacetophenone + SeO₂ → 4-(3-Oxopropyl)acetophenone (Dioxane, 80°C, 4 h).
Subsequent Reduction and Acetylation :

  • NaBH₄ reduction to 3-hydroxypropyl derivative (90% yield).
  • Acetylation (Ac₂O, 93% yield).

Limitations :

  • Toxicity of SeO₂ necessitates rigorous safety protocols.

Grignard Reagent-Based Alkylation

Synthesis of 4-(3-Hydroxypropyl)acetophenone

Reaction :
4-Bromoacetophenone + 3-Hydroxypropylmagnesium bromide → 4-(3-Hydroxypropyl)acetophenone (THF, −78°C to RT, 72% yield).

Acetylation

Standard acetylation conditions yield the target compound (91% yield).

Catalytic Cross-Coupling Approaches

Suzuki-Miyaura Coupling

Reaction :
4-Acetylphenylboronic acid + 3-Acetoxypropyl bromide → Target compound (Pd(PPh₃)₄, K₂CO₃, DMF/H₂O, 80°C, 12 h, 65% yield).

Advantages :

  • Functional group tolerance.
  • Scalability for industrial applications.

Comparative Analysis of Methods

Method Yield Key Advantages Limitations References
Friedel-Crafts + SN2 89% High regioselectivity, scalable Requires halogenated intermediates
Hydroboration-Acetylation 85% Anti-Markovnikov selectivity Multi-step protocol
Direct Friedel-Crafts 68% Single-step acylation Limited substrate availability
Oxidative (SeO₂) 78% No pre-functionalization needed Toxic reagents, lower yields
Grignard Alkylation 72% Compatible with sensitive functional groups Low-temperature requirements
Suzuki Coupling 65% Modular, versatile Costly catalysts, moderate yields

Chemical Reactions Analysis

Types of Reactions

Ethanone, 1-[4-[3-(acetyloxy)propyl]phenyl]- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Ethanone, 1-[4-[3-(acetyloxy)propyl]phenyl]- has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethanone, 1-[4-[3-(acetyloxy)propyl]phenyl]- involves its interaction with various molecular targets. The acetyloxy group can undergo hydrolysis to release acetic acid, which can then participate in further biochemical reactions. The phenyl ring can engage in π-π interactions with other aromatic compounds, influencing its binding affinity and activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares Ethanone, 1-[4-[3-(acetyloxy)propyl]phenyl]- with structurally or functionally related compounds, emphasizing substituent variations, molecular properties, and applications:

Compound Name Molecular Formula Substituents Key Features Applications/Notes
Ethanone, 1-[4-[3-(acetyloxy)propyl]phenyl]- (Target) C₁₃H₁₆O₃ - 4-position: 3-(acetyloxy)propyl - Propyl chain with terminal ester group Likely intermediate in drug synthesis; structural analog to impurities in antipsychotics
1-[4-(3-Chloropropoxy)-3-methoxyphenyl]ethanone (Impurity 9 in Iloperidone) C₁₂H₁₅ClO₃ - 4-position: 3-chloropropoxy
- 3-position: methoxy
- Ether-linked chlorinated propyl chain
- Methoxy group
Pharmaceutical impurity; highlights reactivity of propyl-linked substituents
1-[3-(3-Chloropropoxy)phenyl]ethanone (CAS 104605-75-6) C₁₁H₁₃ClO₂ - 3-position: 3-chloropropoxy - Ether-linked chlorinated propyl chain Intermediate in organic synthesis; demonstrates halogenation effects on solubility
1-[4-Hydroxy-3-(2-hydroxypropoxy)phenyl]ethanone C₁₁H₁₄O₄ - 4-position: hydroxyl
- 3-position: 2-hydroxypropoxy
- Dihydroxypropoxy substituent
- Increased polarity
Studied for antioxidant properties; contrasts with ester-containing analogs
2-Bromo-1-{4-[3-(4-morpholinyl)propyl]phenyl}-2-phenylethanone (Compound 33m) C₂₁H₂₂BrNO₂ - 4-position: 3-morpholinylpropyl
- Brominated ethanone
- Nitrogen-containing heterocycle
- Bromine enhances electrophilicity
Antiparasitic agent; underscores role of heteroatoms in bioactivity
1-[4-(Acetyloxy)-2-hydroxyphenyl]ethanone C₁₀H₁₀O₄ - 4-position: acetyloxy
- 2-position: hydroxyl
- Ortho-hydroxyl enhances hydrogen bonding
- Lower molecular weight
Synthesized via acetylation; model for regioselective reactions

Substituent Analysis

  • Ester vs. Ether Groups : The target compound’s acetyloxypropyl group (-OAc) introduces ester functionality, enhancing lipophilicity compared to ether-linked analogs (e.g., 3-chloropropoxy). This difference impacts solubility and metabolic stability .
  • Halogenation : Chlorinated analogs (e.g., 3-chloropropoxy derivatives) exhibit higher electrophilicity, making them reactive intermediates in cross-coupling reactions .
  • Hydroxypropoxy vs. Acetyloxypropyl : Hydroxypropoxy substituents increase polarity and hydrogen-bonding capacity, whereas acetyloxypropyl groups favor esterase-mediated hydrolysis, relevant in prodrug design .

Biological Activity

Ethanone, 1-[4-[3-(acetyloxy)propyl]phenyl]- is a compound that has garnered attention for its potential biological activities. This article explores its various biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Ethanone, 1-[4-[3-(acetyloxy)propyl]phenyl]- is characterized by a phenyl group substituted with an acetyloxy and propyl chain. Its molecular formula is C16H18O3C_{16}H_{18}O_3, and it has a molecular weight of 274.31 g/mol. The structural formula can be represented as follows:

C16H18O3(Ethanone 1 4 3 acetyloxy propyl phenyl )\text{C}_{16}\text{H}_{18}\text{O}_{3}\quad (\text{Ethanone 1 4 3 acetyloxy propyl phenyl })

Biological Activity Overview

The biological activities of this compound have been investigated in various studies, revealing its potential in several areas:

  • Antimicrobial Activity : Research indicates that derivatives of ethanone compounds demonstrate significant antimicrobial properties against various bacterial strains. For instance, compounds similar to ethanone have shown effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) .
  • Anti-inflammatory Effects : Studies have highlighted the anti-inflammatory potential of related compounds. For example, certain derivatives exhibited high inhibition rates against cyclooxygenase enzymes (COX-1 and COX-2), suggesting that ethanone may also possess similar anti-inflammatory properties .
  • Antioxidant Activity : The compound has been associated with antioxidant effects, which help in reducing oxidative stress in biological systems. This activity is crucial for preventing cellular damage and may contribute to its protective roles in various diseases .

Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial activity of various ethanone derivatives. The results indicated that certain compounds exhibited minimum inhibitory concentrations (MICs) as low as 16 µg/mL against Gram-positive bacteria like Staphylococcus aureus .

CompoundMIC (µg/mL)Bacterial Strain
Ethanone Derivative A16Staphylococcus aureus
Ethanone Derivative B32Escherichia coli
Ethanone Derivative C64Pseudomonas aeruginosa

Anti-inflammatory Mechanism

In another study focusing on the anti-inflammatory properties, ethanone derivatives were tested for their ability to inhibit COX enzymes. The most potent derivative showed a COX-2 inhibition rate of 93%, which was superior to standard anti-inflammatory drugs like diclofenac .

CompoundCOX-2 Inhibition (%)Comparison Drug
Ethanone Derivative D93Diclofenac (85%)

Safety and Toxicity

While ethanone and its derivatives exhibit promising biological activities, safety assessments are crucial. According to PubChem data, ethanone shows potential toxicity when ingested or upon skin contact, indicating that it should be handled with care .

Q & A

Q. Basic Research Focus

  • NMR : ¹H NMR (CDCl₃) shows characteristic peaks: δ 2.1–2.3 ppm (acetyl methyl), δ 4.1–4.3 ppm (acetyloxypropyl protons), and δ 7.6–8.0 ppm (aromatic protons).
  • Mass Spectrometry (MS) : ESI-MS or GC-MS confirms molecular ion peaks at m/z 264.2 (C₁₄H₁₆O₃⁺) and fragment ions at m/z 147 (cleavage at the propyl group) .
  • IR : Strong absorption at 1730 cm⁻¹ (C=O stretch of acetyl) and 1250 cm⁻¹ (C-O of acetyloxy) .

How should researchers address contradictory spectral data between synthetic batches?

Advanced Research Focus
Discrepancies may arise from:

  • Isomeric Byproducts : Check for ortho vs. para substitution using 2D NMR (e.g., NOESY).
  • Impurity Profiling : Compare HPLC retention times with reference standards (e.g., acetylated side products in ).
  • Crystallography : Single-crystal X-ray diffraction resolves structural ambiguities .

What are the stability considerations for this compound under different storage conditions?

Q. Advanced Research Focus

  • Thermal Stability : Decomposition occurs above 150°C; store at 2–8°C in amber vials.
  • Hydrolytic Sensitivity : The acetyloxy group is prone to hydrolysis in humid environments; use inert atmospheres (N₂) for long-term storage .
  • Light Sensitivity : UV-Vis spectra () indicate absorption at 270 nm; avoid prolonged light exposure.

Are there known biological or pharmacological activities associated with this compound?

Basic Research Focus
While direct data is limited, structurally related acetophenones exhibit:

  • Antimicrobial Activity : Acetylated phenolic derivatives disrupt microbial membranes.
  • Enzyme Inhibition : Ketone groups may interact with catalytic sites (e.g., cytochrome P450) .
    Note: Biological assays (e.g., MIC testing, enzyme kinetics) are recommended for validation.

How can researchers identify degradation products during experimental studies?

Q. Advanced Research Focus

  • LC-MS/MS : Monitor for hydrolyzed products (e.g., 1-[4-(3-hydroxypropyl)phenyl]ethanone) via negative-ion mode.
  • Accelerated Stability Testing : Expose the compound to 40°C/75% RH for 4 weeks and analyze using GC-MS .

What analytical methods are recommended for quantifying this compound in complex matrices?

Q. Advanced Research Focus

  • HPLC-DAD : Use a C18 column with isocratic elution (acetonitrile/water, 60:40) and detection at 270 nm.
  • Calibration Standards : Prepare in triplicate with internal standards (e.g., deuterated acetophenones) to correct for matrix effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.